

A Technical Guide to the Certificate of Analysis for Bisdesoxyquinoceton-13C6

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Compound of Interest

Compound Name: *Bisdesoxyquinoceton-13C6*

Cat. No.: *B15558434*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed explanation of a representative Certificate of Analysis (CoA) for **Bisdesoxyquinoceton-13C6**, a stable isotope-labeled compound. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, identity, and purity of research materials, which is fundamental to the validity of experimental results. While a specific CoA for this compound is not publicly available, this document synthesizes the typical components and data found on such a certificate, presenting it in a clear and actionable format for scientific professionals.

Overview of Bisdesoxyquinoceton-13C6

Bisdesoxyquinoceton-13C6 is a stable isotope-labeled derivative of Bisdesoxyquinoceton. The "-13C6" designation indicates that six carbon atoms in the molecule have been replaced with the heavy isotope of carbon, Carbon-13. This labeling makes the compound a valuable internal standard in quantitative bioanalytical studies, particularly in mass spectrometry-based assays such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of the unlabeled parent compound in complex biological matrices.

| Identifier | Value |
|--------------------|---|
| Chemical Name | Bisdesoxyquinoceton-13C6 |
| Molecular Formula | C ₁₂ ¹³ C ₆ H ₁₄ N ₂ O |
| Molecular Weight | 280.27 g/mol [1] |
| Storage Conditions | 4°C[1] |

Quantitative Data Summary

The following tables summarize the typical quantitative data that would be presented on a CoA for **Bisdesoxyquinoceton-13C6**.

Table 1: Identity and Purity

| Test | Method | Specification | Result |
|--------------------------------|---|----------------------------------|----------|
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
| Identity (¹ H NMR) | ¹ H Nuclear Magnetic Resonance | Spectrum conforms to structure | Conforms |
| Identity (MS) | Mass Spectrometry | [M+H] ⁺ = 281.3 ± 0.5 | 281.2 |
| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% | 99.7% |
| Chemical Purity (NMR) | qNMR | ≥ 98.0% | 99.2% |

Table 2: Residual Solvents

| Solvent | Method | Specification (PPM) | Result (PPM) |
|-----------------|--------|---------------------|--------------|
| Methanol | GC-HS | ≤ 3000 | < 50 |
| Acetone | GC-HS | ≤ 5000 | < 50 |
| Dichloromethane | GC-HS | ≤ 600 | < 10 |

Table 3: Elemental Analysis

| Element | Method | Theoretical % | Actual % |
|--|---------------------|---------------|----------|
| Carbon ($^{12}\text{C} + ^{13}\text{C}$) | Combustion Analysis | 77.12 | 77.05 |
| Hydrogen | Combustion Analysis | 5.03 | 5.09 |
| Nitrogen | Combustion Analysis | 9.99 | 9.91 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B

- 15-18 min: 95% B
- 18-18.1 min: 95% to 5% B
- 18.1-22 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: The sample is dissolved in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Scan Range: m/z 100-500.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Data Analysis: The mass spectrum is analyzed for the $[M+H]^+$ ion to confirm the molecular weight. Isotopic purity is determined by comparing the peak intensity of the fully labeled compound to the intensities of any partially labeled or unlabeled species.

Nuclear Magnetic Resonance (NMR) for Identity and Chemical Purity

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or Dimethyl sulfoxide- d_6 (DMSO-d_6).
- ^1H NMR: The spectrum is acquired to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration of proton signals.
- Quantitative NMR (qNMR): A known amount of a certified internal standard is added to a precisely weighed sample of **Bisdesoxyquinoceton- $^{13}\text{C}_6$** . The purity of the target compound is calculated by comparing the integral of a characteristic signal from the analyte with that of the standard.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the analysis of **Bisdesoxyquinoceton- $^{13}\text{C}_6$** and a conceptual signaling pathway where such a compound might be used as a research tool.

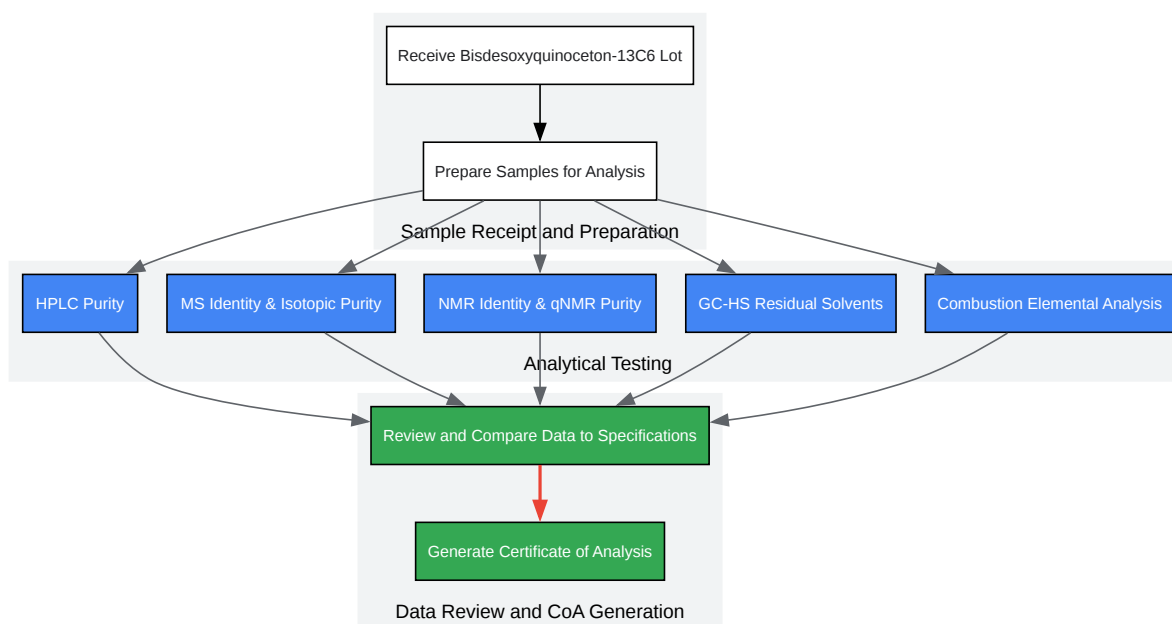


Figure 1: Analytical Workflow for Bisdesoxyquinoceton-13C6 CoA

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Figure 1: Analytical Workflow for **Bisdesoxyquinoceton-13C6** CoA

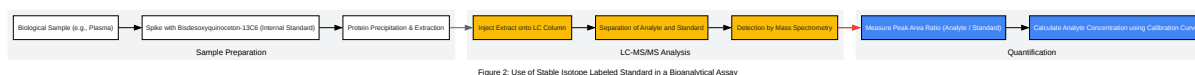


Figure 2: Use of Stable Isotope Labeled Standard in a Bioanalytical Assay

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References

- 1. hpc-standards.us [hpc-standards.us]
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